![molecular formula C18H16N4O3 B2914118 N-((5-(1-甲基-1H-吡唑-5-基)吡啶-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 2034225-49-3](/img/structure/B2914118.png)

N-((5-(1-甲基-1H-吡唑-5-基)吡啶-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

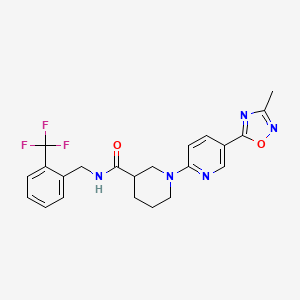

“N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This compound also features a pyridine ring, a benzodioxole ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings contribute to the compound’s heterocyclic nature. The benzodioxole ring and carboxamide group further add to the complexity of the structure .科学研究应用

- The compound’s unique structure makes it a promising candidate for antitumor research. Researchers have synthesized related derivatives and evaluated their potential against various cancer cell lines . Further investigations into its mechanism of action and efficacy are warranted.

- Some derivatives containing similar pyrazole and benzodioxole scaffolds have demonstrated cytotoxic activity . Investigating the cytotoxicity of our compound could provide insights into its therapeutic potential.

- Indole derivatives, which share structural similarities with our compound, have shown anti-inflammatory and analgesic properties . Exploring whether our compound exhibits similar effects could be valuable.

- Considering the benzodioxole moiety, it’s worth investigating whether our compound has any gastroprotective effects or influences ulcerogenic indices . Such insights could guide drug development.

- Researchers have studied the intermolecular hydrogen bonding behavior of related compounds . Investigating our compound’s interactions in solution could enhance our understanding of its behavior.

- Although not directly reported for our compound, derivatives with similar heterocyclic rings have exhibited antibacterial, antifungal, and antiviral activities . Assessing its antimicrobial potential is crucial.

- In the context of antimicrobial resistance (AMR), novel drug candidates are essential. Our compound’s unique structure could contribute to overcoming AMR challenges .

Antitumor Activity

Cytotoxic Properties

Anti-Inflammatory and Analgesic Effects

Ulcerogenic Index and Gastroprotective Activity

Intermolecular Hydrogen Bonding Studies

Antimicrobial Potential

Drug Development and AMR Challenges

未来方向

Compounds with similar structures have been used in the development of new pesticides due to their various biological activities, high selectivities, and low toxicities . Therefore, “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” and its derivatives could potentially be explored for similar applications in the future.

作用机制

Target of Action

The compound “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” has been found to interact with several targets. One of the primary targets is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Another potential target is the kinase p70S6Kβ .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it acts as a potent activator of NAMPT . This activation enhances the NAD+ salvage pathway, which is crucial for various biological processes .

Biochemical Pathways

The activation of NAMPT by the compound enhances the NAD+ salvage pathway . NAD+ is a coenzyme that plays a critical role in various biological processes, including metabolism and aging . Therefore, the compound’s action on NAMPT can have downstream effects on these processes.

Result of Action

The activation of NAMPT by the compound can lead to enhanced biological processes that depend on the NAD+ salvage pathway . This could potentially have therapeutic implications for a diverse array of diseases .

属性

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-22-15(4-5-21-22)14-6-12(8-19-10-14)9-20-18(23)13-2-3-16-17(7-13)25-11-24-16/h2-8,10H,9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSXLISUQNHOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2914036.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea](/img/structure/B2914038.png)

![4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate](/img/structure/B2914040.png)

![N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914041.png)

![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2914045.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2914046.png)

![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)

![4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2914056.png)

![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)